3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide
Description
3-Chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide is a benzamide derivative featuring a 3-chloro-substituted aromatic ring linked via a sulfonylethyl chain to a piperazine moiety substituted with a pyridin-2-yl group. This structure combines a benzamide core—a common pharmacophore in medicinal chemistry—with a sulfonamide-based linker and a heterocyclic piperazine-pyridine system. The chloro substituent at the benzamide’s 3-position may enhance lipophilicity and influence receptor binding, while the pyridinyl-piperazine group could contribute to hydrogen bonding or π-π interactions in biological targets .
Properties
IUPAC Name |
3-chloro-N-[2-(4-pyridin-2-ylpiperazin-1-yl)sulfonylethyl]benzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21ClN4O3S/c19-16-5-3-4-15(14-16)18(24)21-8-13-27(25,26)23-11-9-22(10-12-23)17-6-1-2-7-20-17/h1-7,14H,8-13H2,(H,21,24) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCVSEQLAZUCJLA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC=CC=N2)S(=O)(=O)CCNC(=O)C3=CC(=CC=C3)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21ClN4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide typically involves multiple steps:
Formation of the Piperazine-Pyridine Moiety: This step involves the reaction of piperazine with pyridine derivatives under controlled conditions to form the desired piperazine-pyridine structure.
Sulfonylation: The piperazine-pyridine intermediate is then reacted with a sulfonyl chloride to introduce the sulfonyl group.
Coupling with Benzamide: Finally, the sulfonylated intermediate is coupled with 3-chlorobenzoyl chloride to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced, affecting the sulfonyl and piperazine moieties.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic or basic aqueous solutions.
Major Products
Substitution: Products depend on the nucleophile used.
Oxidation: Oxidized derivatives of the sulfonyl and piperazine groups.
Reduction: Reduced forms of the sulfonyl and piperazine groups.
Hydrolysis: Carboxylic acids and amines.
Scientific Research Applications
3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its complex structure and potential biological activity.
Pharmacology: Research focuses on its interactions with biological targets and its pharmacokinetic properties.
Biochemistry: It is used to study enzyme interactions and receptor binding.
Industrial Chemistry: It may serve as an intermediate in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of 3-chloro-N-(2-{[4-(pyridin-2-yl)piperazin-1-yl]sulfonyl}ethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl and piperazine moieties are crucial for binding to these targets, potentially inhibiting or modulating their activity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The compound’s structural analogs can be categorized based on variations in the benzamide substituents, linker groups, and piperazine modifications. Key comparisons are summarized below:
Key Observations
Substituent Effects: The target compound’s 3-chloro substituent contrasts with analogs like 8b (4-chloro-3-trifluoromethyl), which has higher molecular weight (530 vs. ~430) and greater lipophilicity due to the trifluoromethyl group .
Piperazine Substitutions: Pyridin-2-yl (target) vs. 2-methoxyphenyl (CAS 220643-77-6): Pyridine’s nitrogen enables stronger hydrogen bonding, whereas methoxy groups may enhance metabolic stability .
Research Implications and Gaps
- Pharmacological Data: The evidence lacks explicit bioactivity data for the target compound.
- Metabolic Stability : Compounds with pyridinyl-piperazine moieties (e.g., target) may exhibit improved metabolic stability over methoxy- or methylsulfonyl-substituted analogs due to reduced oxidative metabolism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
